molecular formula C15H14N2O2S B2796421 N-[cyano(thiophen-3-yl)methyl]-3-ethoxybenzamide CAS No. 1334001-74-9

N-[cyano(thiophen-3-yl)methyl]-3-ethoxybenzamide

Cat. No.: B2796421
CAS No.: 1334001-74-9
M. Wt: 286.35
InChI Key: SXZUJVRMQLWCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[cyano(thiophen-3-yl)methyl]-3-ethoxybenzamide is a compound that belongs to the class of heterocyclic compounds, specifically those containing a thiophene ring. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science. This compound is of interest due to its potential biological activities and its role in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(thiophen-3-yl)methyl]-3-ethoxybenzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(thiophen-3-yl)methyl]-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[cyano(thiophen-3-yl)methyl]-3-ethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[cyano(thiophen-3-yl)methyl]-3-ethoxybenzamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The cyano group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The benzamide moiety can participate in various non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-ethylthiophene.

    Cyanoacetamide derivatives: Compounds such as N-(2-cyanoethyl)acetamide and N-(3-cyanopropyl)acetamide.

Uniqueness

N-[cyano(thiophen-3-yl)methyl]-3-ethoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring enhances its electronic properties, making it suitable for applications in organic electronics. The cyano and benzamide groups contribute to its potential as a pharmacologically active molecule, offering a wide range of therapeutic possibilities.

Properties

IUPAC Name

N-[cyano(thiophen-3-yl)methyl]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-2-19-13-5-3-4-11(8-13)15(18)17-14(9-16)12-6-7-20-10-12/h3-8,10,14H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZUJVRMQLWCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(C#N)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.